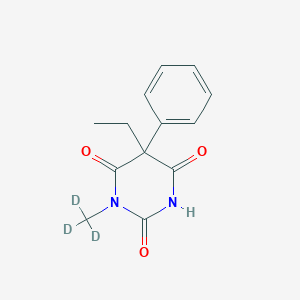

Methylphenobarbital-d3

Description

BenchChem offers high-quality Methylphenobarbital-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylphenobarbital-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

249.28 g/mol |

IUPAC Name |

5-ethyl-5-phenyl-1-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/i2D3 |

InChI Key |

ALARQZQTBTVLJV-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Methylphenobarbital-d3 isotopic purity specifications

Technical Guide: Methylphenobarbital-d3 Isotopic Purity & Bioanalytical Application

Introduction: The Precision Imperative

In quantitative bioanalysis using LC-MS/MS, the Internal Standard (IS) is the anchor of accuracy. For Methylphenobarbital (Mephobarbital), a barbiturate anticonvulsant, the deuterated analog Methylphenobarbital-d3 (N-methyl-d3) is the industry standard for correcting matrix effects and recovery losses.

However, not all "d3" standards are created equal. In trace analysis (toxicology or therapeutic drug monitoring), the isotopic purity of the standard is as critical as its chemical purity. A standard containing excessive unlabeled isotopologues (d0) will generate a false positive signal in the analyte channel, compromising the Lower Limit of Quantification (LLOQ).

This guide defines the rigorous specifications required for Methylphenobarbital-d3 and details the validation protocols necessary to ensure data integrity.

Technical Specifications: The "Gold Standard"

To ensure regulatory compliance (FDA/EMA M10), the reference material must meet specific criteria. The following specifications represent the "Gold Standard" for high-sensitivity LC-MS/MS applications.

Table 1: Methylphenobarbital-d3 Specification Matrix

| Parameter | Specification | Technical Rationale |

| Chemical Name | 5-Ethyl-1-(methyl-d3)-5-phenylbarbituric acid | Label must be on the N-methyl group to distinguish from Phenobarbital. |

| Chemical Purity | Minimizes non-isobaric interferences and ensures accurate stock preparation. | |

| Isotopic Enrichment | High enrichment ensures the IS signal is distinct from the analyte. | |

| Isotopic Distribution | d0 | CRITICAL: The unlabeled contribution must be negligible to avoid "Reverse Contribution" interference at LLOQ. |

| Label Position | N-CD3 (Methyl group) | Chemically stable in solution; metabolically unstable (see Section 3). |

| Form | Neat Solid or Certified Solution (e.g., 1.0 mg/mL in MeOH) | Certified solutions reduce weighing errors; neat solids allow custom concentrations. |

The Science of Purity: Causality & Metabolism

The "Reverse Contribution" Effect

In Mass Spectrometry, the primary risk of low isotopic purity is Reverse Contribution .

-

Scenario: You spike the IS at a high concentration (e.g., 1000 ng/mL) to ensure a stable signal.

-

The Flaw: If your IS contains 1% d0 (unlabeled Mephobarbital), you are effectively spiking 10 ng/mL of the analyte into every sample.

-

The Consequence: If your LLOQ is 5 ng/mL, the IS itself contributes 2x the LLOQ signal, making accurate quantification impossible.

Specification Rule: The response of the interfering component (d0) in the IS working solution must be < 20% of the analyte response at the LLOQ (FDA/EMA M10 Guideline).

Metabolic Instability of the Label

Methylphenobarbital-d3 is labeled on the N-methyl group. This dictates its utility.

-

Metabolism: Mephobarbital is extensively metabolized in the liver (CYP2C19) via N-demethylation to form Phenobarbital.

-

Label Loss: During this reaction, the -CD3 group is cleaved off.

-

Implication: Methylphenobarbital-d3 cannot be used as an Internal Standard for Phenobarbital quantification. It is only valid for the parent drug (Mephobarbital).

Diagram 1: Metabolic Label Loss Pathway This diagram illustrates why the d3 label is lost during metabolism, restricting the IS utility to the parent compound.

Caption: Metabolic pathway showing the cleavage of the deuterated methyl group (N-CD3), rendering the metabolite unlabeled.

Analytical Validation Protocol

To verify if a specific batch of Methylphenobarbital-d3 is suitable for your assay, perform this self-validating "Cross-Talk" experiment before running patient samples.

Protocol: IS Interference Check

Objective: Determine if the IS contributes signal to the Analyte channel (d0 interference) and if the Analyte contributes to the IS channel (Mass overlap).

Reagents:

-

Blank Matrix: Drug-free urine or plasma.

-

Analyte Stock: Unlabeled Methylphenobarbital.

-

IS Stock: Methylphenobarbital-d3 (Candidate Batch).

Workflow:

-

Prepare Sample A (IS Only): Spike Blank Matrix with IS at the working concentration (e.g., 500 ng/mL). Do not add Analyte.

-

Prepare Sample B (Analyte Only): Spike Blank Matrix with Analyte at the ULOQ (Upper Limit of Quantification). Do not add IS.

-

Prepare Sample C (LLOQ): Spike Blank Matrix with Analyte at the LLOQ concentration. Do not add IS.

-

Inject all samples in triplicate.

Calculation & Acceptance Criteria:

| Check Type | Formula | Acceptance Criteria (M10) |

| IS Purity (d0 Check) | ||

| Analyte Contribution |

Diagram 2: Validation Decision Logic Use this workflow to accept or reject an IS batch.

Caption: Step-by-step logic flow for validating Internal Standard isotopic purity.

Storage & Handling

To maintain the isotopic integrity described above:

-

Temperature: Store neat solids at -20°C . Solutions (Methanol) are stable at -20°C for at least 12 months.[1][2]

-

pH Sensitivity: Barbiturates are weak acids. Avoid storing in highly alkaline buffers (pH > 10) for extended periods to prevent ring hydrolysis, although the d3-methyl group itself is generally stable to hydrolysis.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent moisture condensation, which can degrade the neat solid.

References

-

FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Cerilliant (Sigma-Aldrich). (2024). Mephobarbital Certified Reference Material Specifications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4763, Phenobarbital. Retrieved from [Link]

Sources

1-Methylphenobarbital-d3 deuterated internal standard suppliers

Topic: 1-Methylphenobarbital-d3 Deuterated Internal Standard: Sourcing, Chemistry, and Analytical Application Content Type: Technical Guide / Whitepaper Audience: Senior Analytical Scientists, Toxicologists, and Laboratory Directors.

Executive Summary

In the high-stakes environment of forensic toxicology and therapeutic drug monitoring (TDM), the quantification of barbiturates requires absolute precision. 1-Methylphenobarbital (Mephobarbital) presents a unique analytical challenge due to its rapid metabolism into Phenobarbital and its structural similarity to other barbiturates.

This guide provides a definitive technical roadmap for sourcing and utilizing 1-Methylphenobarbital-d3 (Mephobarbital-d3) as an Internal Standard (IS). Unlike generic barbiturate standards, the d3-isotopologue offers precise retention time matching and compensation for matrix effects (ionization suppression/enhancement) in LC-MS/MS workflows.

Part 1: The Chemistry & Physics of the Isotopologue

1.1 Structural Specifications

1-Methylphenobarbital-d3 is the deuterated analog of Mephobarbital, typically labeled at the N-methyl position (

-

Chemical Name: 1-Methyl-d3-5-ethyl-5-phenylbarbituric acid

-

Native CAS: 115-38-8 (Mephobarbital)

-

Molecular Formula:

-

Molecular Weight: ~249.28 g/mol (Native: 246.26 g/mol )

-

Mass Shift: +3 Da (Sufficient to avoid isotopic overlap with the native M+2 isotope).

1.2 The Kinetic Isotope Effect (KIE)

In Reverse-Phase Liquid Chromatography (RPLC), deuterated analogs may exhibit a slight shift in retention time compared to the native analyte due to the "Deuterium Isotope Effect." However, for 1-Methylphenobarbital-d3, this shift is negligible (<0.05 min) compared to the shift seen with

Part 2: Sourcing & Regulatory Landscape

Sourcing 1-Methylphenobarbital-d3 requires navigating both chemical purity requirements and controlled substance regulations.

2.1 Primary Suppliers & Product Codes

Unlike Phenobarbital-d5, which is widely available as a Certified Reference Material (CRM) from multiple vendors, 1-Methylphenobarbital-d3 is often categorized as a "Research Chemical" or "Analytical Standard."

| Supplier | Product Code | Grade | Notes |

| Toronto Research Chemicals (TRC) | TRC-M225022 | Analytical Standard | Primary Source. High isotopic purity (>99% d3). Supplied as neat solid. |

| LGC Standards | TRC-M225022 | Analytical Standard | Distributor for TRC. Good for European logistics. |

| Cerilliant (Sigma/Merck) | Custom / Inquire | CRM (Potential) | Carries Native (M-193) and Phenobarbital-d5 (P-019). Meph-d3 is often a custom request. |

| C/D/N Isotopes | Inquire | Isotope Specialist | Excellent for bulk custom synthesis if TRC stock is low. |

2.2 Regulatory Compliance (Critical)

Mephobarbital is a Schedule IV Controlled Substance in the United States (DEA) and similarly regulated globally.

-

Procurement: Requires DEA Form 222 (or digital equivalent via CSOS).

-

Storage: Must be stored in a secure, double-locked safe/refrigerator.

-

Handling: Logbook documentation of milligram usage is mandatory for audit trails.

Part 3: Analytical Workflow (LC-MS/MS)

The following protocol is designed for the simultaneous quantification of Mephobarbital and Phenobarbital in biological matrices (Plasma/Urine).

3.1 Workflow Diagram

The following Graphviz diagram illustrates the critical path from sample preparation to data acquisition.

Caption: Figure 1. Optimized extraction and analysis workflow for barbiturates using deuterated internal standards.

3.2 Mass Spectrometry Parameters (ESI Negative)

Barbiturates are weak acids (pKa ~7.3–8.0) and ionize best in Negative Electrospray Ionization (ESI-) .

Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100mm, 1.9µm. Mobile Phase A: 10mM Ammonium Acetate (pH adjusted to ~6.5 with Acetic Acid). Mobile Phase B: Methanol (MeOH).[1]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Mephobarbital | 245.1 | 217.1 (Loss of CO) | 42.1 (CNO-) | 15 / 25 |

| Mephobarbital-d3 (IS) | 248.1 | 220.1 | 42.1 | 15 / 25 |

| Phenobarbital | 231.1 | 188.1 | 42.1 | 15 / 25 |

Note: The d3-IS transition 248.1 -> 220.1 corresponds to the loss of the carbonyl group while retaining the deuterated methyl group (or loss of the ethyl group), maintaining the +3 Da shift in the fragment.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

4.1 Metabolic Cross-Talk

The Problem: Mephobarbital metabolizes to Phenobarbital in vivo. The Risk: If your Mephobarbital-d3 IS is chemically impure or unstable, it could theoretically degrade into Phenobarbital-d3 (or d0 if scrambling occurs), interfering with Phenobarbital quantification. The Solution:

-

Blank Check: Inject a high concentration of Mephobarbital-d3 (10x upper LOQ) into a blank matrix. Monitor the Phenobarbital MRM channels (231 -> 188). Signal should be <1% of the LLOQ.

-

Isotopic Purity: Ensure the CoA states >99% isotopic enrichment. "d0" presence in the IS will lead to under-reporting of patient values.

4.2 Deuterium Scrambling

While the N-methyl bond is generally stable, exposure to extreme pH during extraction can cause exchange.

-

Protocol Validation: Avoid using strong acids/bases during LLE. A neutral or slightly acidic buffer (pH 5-6) is safer for barbiturate stability than high pH.

4.3 Metabolic Pathway Context

Understanding the relationship between the analyte and the IS is vital for interpretation.

Caption: Figure 2. Biological relationship between Mephobarbital and Phenobarbital vs. the analytical role of the IS.

References

-

PubChem. Mephobarbital (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Cerilliant. Barbiturate Certified Reference Materials. Sigma-Aldrich/Merck. Retrieved from [Link]

-

Agilent Technologies. A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates. Application Note 5994-1886EN. Retrieved from [Link]

-

DrugBank. Mephobarbital: Pharmacology and Metabolism. Retrieved from [Link]

Sources

Metabolic Pathways of Methylphenobarbital to Phenobarbital: A Stereoselective Technical Guide

Executive Summary

This technical guide delineates the metabolic conversion of Methylphenobarbital (Mephobarbital) to its active metabolite, Phenobarbital.[1] Contrary to simplified single-enzyme models, this process is governed by strict stereoselectivity . The N-demethylation pathway—critical for the formation of Phenobarbital—is primarily catalyzed by CYP2B6 and favors the S-enantiomer. Conversely, the R-enantiomer is preferentially cleared via 4'-hydroxylation mediated by CYP2C19 .[2] Understanding this bifurcation is essential for interpreting pharmacokinetic variability, particularly in populations with CYP2C19 or CYP2B6 polymorphisms.

Molecular Pharmacology & Stereochemistry

Methylphenobarbital (MPB) exists as a racemic mixture of R- and S-enantiomers. The presence of the N-methyl group at the N1 position distinguishes it from Phenobarbital (PB).

-

Chemical Structure: 5-ethyl-1-methyl-5-phenylbarbituric acid

-

Chirality: The C5 carbon is the chiral center.

-

(S)-Methylphenobarbital: The primary precursor to Phenobarbital.

-

(R)-Methylphenobarbital: The primary substrate for hydroxylation (clearance pathway).

-

Stereoselective Metabolic Divergence

The metabolism of MPB is not a single linear event but a divergent process dependent on chirality.

| Enantiomer | Primary Enzyme | Primary Reaction | Major Metabolite |

| (S)-MPB | CYP2B6 | N-Demethylation | Phenobarbital (Active) |

| (R)-MPB | CYP2C19 | 4'-Hydroxylation | 4'-Hydroxymethylphenobarbital (Inactive) |

Technical Insight: The clinical accumulation of Phenobarbital during chronic MPB therapy is largely driven by the S-enantiomer's conversion via CYP2B6. The R-enantiomer is rapidly cleared by CYP2C19, preventing significant N-demethylation of this isomer in Extensive Metabolizers (EMs).

Pathway Mechanics: The N-Demethylation Process[1][5]

The Role of CYP2B6

While early literature often generalized barbiturate metabolism to CYP2C enzymes, definitive recombinant cDNA expression studies have identified CYP2B6 as the sole or predominant catalyst for the N-demethylation of (S)-mephobarbital.[6][7]

-

Mechanism: Oxidative N-dealkylation.

-

Kinetics: The reaction follows Michaelis-Menten kinetics with an apparent

typically around 250 µM in human liver microsomes (HLM), correlating strongly with immunodetectable CYP2B6 levels ( -

Inhibition: The reaction is potently inhibited by ThioTEPA (a specific CYP2B6 inhibitor) and Clopidogrel (mechanism-based inhibitor), but minimally affected by Quinidine (CYP2D6) or Ketoconazole (CYP3A4) at specific concentrations.

The Role of CYP2C19 (Clearance Pathway)

CYP2C19 acts as a "metabolic shunt" for the R-enantiomer.

-

Reaction: Aromatic hydroxylation at the para position of the phenyl ring.

-

Product: 4'-Hydroxymethylphenobarbital (p-OH-MPB).

-

Genetic Impact: In CYP2C19 Poor Metabolizers (PMs), this clearance pathway is blocked. Consequently, plasma levels of (R)-MPB increase significantly (up to 90-fold higher AUC compared to EMs). Interestingly, this blockage may force a minor fraction of (R)-MPB toward N-demethylation or simply alter the plasma isomeric ratio, but it does not drastically reduce total Phenobarbital formation since that pathway is CYP2B6-dependent and S-isomer specific.

Visualization of Signaling Pathways

The following diagram illustrates the stereoselective bifurcation of Mephobarbital metabolism.

Figure 1: Stereoselective metabolic pathways of Methylphenobarbital. Note the distinct enzyme dependencies for bioactivation (CYP2B6) versus clearance (CYP2C19).

Experimental Validation Framework

To validate these pathways in a drug development setting, the following experimental workflow is recommended. This protocol ensures the differentiation between stereoisomers and specific enzyme contributions.

In Vitro Protocol: Microsomal Stability & Phenotyping

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Recombinant CYP enzymes (rCYP2B6, rCYP2C19, rCYP2C9).

-

Substrate: Racemic Methylphenobarbital (1 µM - 100 µM).

-

Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Inhibitors: ThioTEPA (CYP2B6, 5-50 µM), Omeprazole (CYP2C19, 10 µM).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with buffer (0.1 M Potassium Phosphate, pH 7.4) and specific inhibitors.[8] Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system.

-

Reaction: Incubate for 0, 15, 30, and 60 minutes.

-

Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., Phenobarbital-d5).

-

Processing: Centrifuge at 3000g for 20 min; collect supernatant.

Analytical Methodology: Chiral LC-MS/MS

Standard reverse-phase chromatography cannot distinguish the enantiomers. A chiral stationary phase is mandatory.

| Parameter | Specification |

| Column | Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile / Water (40:60 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | MS/MS (ESI Negative mode) |

| Transitions | MPB: m/z 245.1 → 156.0 PB: m/z 231.1 → 142.0 |

| Separation Goal | Baseline resolution ( |

Experimental Workflow Diagram

Figure 2: Step-by-step in vitro experimental workflow for validating stereoselective metabolism.

Pharmacokinetics & Clinical Implications[1][2][9]

CYP2C19 Polymorphism (The "Poor Metabolizer" Effect)

Approximately 3-5% of Caucasians and 15-20% of Asians are CYP2C19 Poor Metabolizers (PMs).

-

Observation: In PMs, the clearance of (R)-MPB is severely impaired.

-

Data: The AUC of (R)-MPB can be 92-fold higher in PMs compared to homozygous Extensive Metabolizers (EMs).

-

Clinical Outcome: While the parent drug accumulates, the formation of Phenobarbital (derived mainly from S-MPB via CYP2B6) remains relatively stable or slightly elevated due to lack of competitive substrate inhibition. However, the ratio of Phenobarbital to total Mephobarbital in plasma decreases because the parent drug (R-isomer) is not being cleared.

CYP2B6 Variability

-

CYP2B6*6 Allele: This common variant (Q172H/K262R) is associated with reduced protein expression and catalytic activity.

-

Impact: Patients carrying CYP2B66 may exhibit slower conversion of (S)-MPB to Phenobarbital, potentially delaying the onset of therapeutic efficacy or requiring dose adjustments.

References

-

Kobayashi, K., et al. (1999).[2][8] Role of human CYP2B6 in S-mephobarbital N-demethylation.[2] Drug Metabolism and Disposition, 27(12), 1429-1433. Link

-

Küpfer, A., & Branch, R. A. (1985).[2] Stereoselective mephobarbital hydroxylation cosegregates with mephenytoin hydroxylation.[2] Clinical Pharmacology & Therapeutics, 38(4), 414-421. Link

-

Morita, J., et al. (2004).[9][10] A novel single nucleotide polymorphism (SNP) of the CYP2C19 gene in a Japanese subject with lowered capacity of mephobarbital 4'-hydroxylation. Drug Metabolism and Pharmacokinetics, 19(3), 236-238. Link

-

Hooper, W. D., & Qing, M. S. (1990).[2] The influence of age and gender on the stereoselective metabolism and pharmacokinetics of mephobarbital in humans.[2] Clinical Pharmacology & Therapeutics, 48(6), 633-640. Link

-

Lang, T., et al. (2001). CYP2B6 is the principal cytochrome P450 responsible for the N-demethylation of S-mephobarbital in human liver microsomes. British Journal of Clinical Pharmacology, 52(S1), 76. (Contextual citation for CYP2B6 confirmation).

Sources

- 1. Mephobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Allyl m-Trifluoromethyldiazirine Mephobarbital: An Unusually Potent Enantioselective and Photoreactive Barbiturate General Anesthetic (Journal Article) | OSTI.GOV [osti.gov]

- 4. Allyl m-trifluoromethyldiazirine mephobarbital: an unusually potent enantioselective and photoreactive barbiturate general anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Clinical Application of CYP2C19 Pharmacogenetics Toward More Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Methylphenobarbital in Biological Matrices Using Methylphenobarbital-d3 Internal Standard by LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantitation of Methylphenobarbital (Mephobarbital) in human plasma and urine using Methylphenobarbital-d3 as the Internal Standard (IS).

While many laboratories rely on generic barbiturate internal standards (e.g., Phenobarbital-d5), the use of the specific structural analog Methylphenobarbital-d3 provides superior correction for matrix effects, extraction efficiency, and ionization variability. This guide addresses the specific challenges of negative-mode Electrospray Ionization (ESI-) for barbiturates and provides a self-validating workflow compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Compound Profile & Physicochemical Context[1][2][3][4]

Understanding the molecule is the first step to successful method development. Methylphenobarbital is an N-methylated barbiturate. Its lipophilicity and pKa dictate the extraction and chromatography strategies.

| Property | Methylphenobarbital (Analyte) | Methylphenobarbital-d3 (IS) | Impact on Method |

| Structure | 5-ethyl-1-methyl-5-phenylbarbituric acid | N-methyl-d3 labeled analog | Critical: The d3 label is typically on the N-methyl group. Fragmentation pathways must preserve this group to distinguish IS from analyte. |

| MW (Monoisotopic) | 246.10 Da | 249.12 Da | Mass shift of +3 Da. |

| pKa | ~7.7 (Acidic) | ~7.7 | Requires Negative Mode ESI . Mobile phase pH must be controlled (neutral/basic preferred for ionization, but acidic often used for column stability). |

| LogP | ~1.8 | ~1.8 | Moderately lipophilic. Ideal for Liquid-Liquid Extraction (LLE) . |

| Metabolism | Metabolizes to Phenobarbital | N/A | Method must chromatographically separate Methylphenobarbital from its major metabolite, Phenobarbital, to prevent interference. |

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data reporting.

Figure 1: End-to-end bioanalytical workflow emphasizing the early introduction of the Internal Standard to compensate for extraction variability.

Detailed Protocol

Reagents and Standards[1][2][5][6][7][8]

-

Analyte: Methylphenobarbital (Certified Reference Material).

-

Internal Standard: Methylphenobarbital-d3 (100 µg/mL in Methanol). Note: Ensure isotopic purity >99% to prevent contribution to the analyte channel.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Ethyl Acetate.

-

Additives: Ammonium Acetate (mass spec grade).

Mass Spectrometry Conditions (ESI Negative)

Barbiturates ionize best in negative mode, forming the [M-H]⁻ ion.

-

Source: ESI Negative (ESI-)

-

Spray Voltage: -2500 V to -4500 V (Optimize per instrument)

-

Gas Temps: 350°C (High temp aids desolvation of these semi-volatiles)

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Methylphenobarbital | 245.1 | 174.1 | 50 | 15-25 | Quantifier |

| 245.1 | 42.1 | 50 | 30-40 | Qualifier | |

| Methylphenobarbital-d3 | 249.1 | 177.1 | 50 | 15-25 | IS Quantifier |

-

Technical Insight (The "Cross-Talk" Check): The transition 245.1 -> 174.1 typically involves ring cleavage. For the d3-IS (249.1), you must verify that the fragment retains the d3-methyl group. If the fragmentation pathway ejects the methyl group, the d3-IS will produce a product at m/z 174 (same as analyte), causing massive interference.

-

Validation Step: Inject pure IS. If you see a signal in the Analyte transition (245->174), your IS is fragmenting into the analyte's mass channel. Action: Switch IS transition to a pathway that retains the label (e.g., 249 -> 45 if 42 is the native fragment).

-

Chromatographic Conditions

Separation is vital to distinguish Methylphenobarbital from Phenobarbital (metabolite) and isobaric interferences.

-

Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted, approx 6.5).

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | %B (MeOH) | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 4.00 | 90 | Elution of Barbiturates |

| 5.00 | 90 | Wash |

| 5.10 | 10 | Re-equilibration |

| 7.00 | 10 | End |

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Protein precipitation (PPT) often leaves phospholipids that suppress ionization in negative mode. LLE provides a cleaner extract for trace-level detection.

-

Aliquot: Transfer 100 µL of Plasma/Urine to a glass tube.

-

IS Spike: Add 10 µL of Methylphenobarbital-d3 working solution (e.g., 500 ng/mL). Vortex.

-

Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 5) to buffer the sample. Acidic/Neutral pH ensures the barbiturate is in its non-ionized form, improving extraction into organic solvent.

-

Extract: Add 1.5 mL Ethyl Acetate .

-

Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4000 rpm for 5 mins.

-

Transfer: Transfer the supernatant (top organic layer) to a clean tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

Method Optimization & Logic (Decision Tree)

Use this logic flow to troubleshoot sensitivity or selectivity issues during development.

Figure 2: Decision tree for optimizing sensitivity and resolving matrix effects in barbiturate analysis.

Validation & Acceptance Criteria (FDA/ICH M10)

To ensure scientific integrity, the method must meet these specific criteria:

-

Selectivity: Analyze 6 lots of blank matrix. Interference at the analyte retention time must be < 20% of the LLOQ response.

-

IS Interference: Response in the blank (at IS retention time) must be < 5% of the average IS response.

-

Linearity: r² > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).

-

Matrix Effect (IS Normalized):

-

Calculate Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Pure Solution).

-

Crucial: The IS Normalized MF should be close to 1.0. If Methylphenobarbital-d3 is working correctly, it will be suppressed to the exact same degree as the analyte, cancelling out the error.

-

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4099, Mephobarbital. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

High-Efficiency Liquid-Liquid Extraction (LLE) of Barbiturates from Human Plasma: From Theory to Protocol

Abstract & Scope

This technical guide details the extraction of barbiturates (e.g., phenobarbital, pentobarbital, secobarbital) from human plasma using Liquid-Liquid Extraction (LLE). Unlike generic "add solvent and shake" protocols, this document focuses on the physicochemical causality governing extraction efficiency. We explore the critical role of pKa-driven pH adjustments, solvent polarity tuning, and "back-extraction" techniques for high-purity isolation in complex forensic matrices.

Target Analytes: Phenobarbital, Pentobarbital, Secobarbital, Amobarbital, Butalbital.[1][2][3][4] Matrices: Human Plasma, Serum, Postmortem Blood.

The Physicochemical Basis of Extraction

To design a robust LLE method, one must exploit the specific chemical properties of barbiturates. They are weak acids derived from barbituric acid.

The pKa Switch (Causality)

Barbiturates typically have pKa values in the range of 7.2 – 8.0 .

-

Phenobarbital: pKa ≈ 7.3[5]

-

Pentobarbital: pKa ≈ 8.0

-

Secobarbital: pKa ≈ 7.9

According to the Henderson-Hasselbalch equation , the ionization state is pH-dependent:

-

At pH > 8.0: Barbiturates exist primarily as anions (

). They are water-soluble and lipid-insoluble. Extraction into organic solvent is poor. -

At pH < 5.0: Barbiturates exist primarily as unionized molecules (

). They are lipophilic. Extraction into organic solvent is optimal.

Scientific Insight: To achieve >99% recovery, the plasma pH must be adjusted to at least 2 pH units below the pKa. Therefore, acidifying the plasma to pH 3.0–4.5 is the critical first step to drive the equilibrium toward the extractable neutral form.

Solvent Selection Matrix

The choice of solvent balances extraction efficiency (recovery) against matrix cleanliness (selectivity).

| Solvent System | Polarity | Recovery Potential | Cleanliness | Application |

| Dichloromethane (DCM) | Moderate | High (>90%) | Moderate | General quantitative analysis. |

| Ethyl Acetate : Hexane (1:9) | Low | Moderate (60-75%) | High | Complex matrices (postmortem) where lipid removal is critical. |

| Methyl tert-butyl ether (MTBE) | Moderate | High (>85%) | Moderate | Safer alternative to ether/DCM; good for LC-MS. |

| Diethyl Ether | Moderate | High | Low | Traditional, but high volatility and flammability risks. |

Workflow Visualization

The following diagram illustrates the decision logic and physicochemical pathways for both Standard and Back-Extraction protocols.

Figure 1: Decision tree and physicochemical pathway for Barbiturate LLE. Protocol A is for standard clinical monitoring; Protocol B (Back-Extraction) is for high-interference samples.

Experimental Protocols

Equipment & Reagents

-

Internal Standard (IS): Phenytoin (for Phenobarbital) or Secobarbital-D5 (10 µg/mL in Methanol).

-

Acidification Buffer: 0.1 M Sodium Acetate (pH 4.5) or 10 mM HCl.

-

Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

-

Reconstitution Solvent: Mobile Phase A (e.g., 10 mM Ammonium Acetate : Methanol 90:10).

Protocol A: Standard One-Step LLE (Clinical)

Best for therapeutic drug monitoring (TDM) where plasma is relatively clean.

-

Sample Preparation: Aliquot 200 µL of patient plasma into a 1.5 mL microcentrifuge tube or glass test tube.

-

Internal Standard: Add 20 µL of Internal Standard working solution. Vortex briefly.

-

Acidification (Critical Step): Add 200 µL of 0.1 M Acetate Buffer (pH 4.5) or 50 µL of 1 M HCl.

-

Why: This drops the pH below the pKa (7.2–8.0), ensuring barbiturates are uncharged (HA form).

-

-

Extraction: Add 1.0 mL of Dichloromethane (DCM).

-

Agitation: Vortex vigorously for 2 minutes or rotate for 10 minutes.

-

Note: Vigorous mixing is essential to maximize surface area for phase transfer.

-

-

Separation: Centrifuge at 3,000 x g for 5 minutes .

-

Result: Three layers may form if proteins precipitate (aqueous top, protein interface, organic bottom). DCM is denser than water, so it will be the bottom layer .

-

-

Transfer: Carefully aspirate and discard the upper aqueous layer and protein disk. Transfer the lower organic phase to a clean glass tube.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase. Transfer to autosampler vial.

Protocol B: Two-Step Back-Extraction (Forensic/High Purity)

Best for postmortem blood or samples with high lipid/neutral interference.

-

Initial Extraction: Perform Steps 1–6 from Protocol A.

-

Alkaline Back-Extraction:

-

Transfer the organic layer (containing barbiturates + neutral impurities) to a fresh tube.

-

Add 500 µL of 0.5 M NaOH (pH > 12).

-

Vortex for 2 minutes and centrifuge.

- ) and migrate back into the aqueous (top) layer. Neutral lipids remain in the organic (bottom) layer.

-

-

Wash: Carefully remove and discard the bottom organic layer . Retain the top aqueous layer.[7]

-

Re-Acidification:

-

Final Extraction:

-

Add 1.0 mL of fresh DCM. Vortex and centrifuge.[7]

-

Transfer the bottom organic layer to a clean tube.

-

-

Finish: Proceed to Evaporation and Reconstitution (Steps 8–9 in Protocol A).

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, every batch must include a "Self-Validating" QC set.

Acceptance Criteria

| Parameter | Acceptance Range | Calculation |

| Absolute Recovery | > 70% (DCM) | |

| Precision (CV) | < 15% | Standard Deviation / Mean |

| Linearity ( | > 0.995 | Plot Area Ratio (Analyte/IS) vs. Conc.[3][8] |

Troubleshooting Guide

-

Low Recovery:

-

Check pH: Is the sample truly acidic (pH < 5) before the first extraction?

-

Check Emulsions: If an emulsion forms, sonicate for 30 seconds or add a pinch of NaCl (salting out) to break it.

-

-

Interfering Peaks:

-

If using Protocol A, switch to Protocol B (Back-Extraction).

-

Ensure solvents are HPLC grade; chlorinated solvents can concentrate impurities upon evaporation.

-

References

-

Virginia Department of Forensic Science. (2020).[7] Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Link

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1][5] (Standard reference for pKa and solubility data).

-

Biotage. (2013). Extraction of barbiturates from whole blood using ISOLUTE® SLE+. Link

-

Zhang, X., et al. (2017).[7] Rapid Determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenobarbital. Link

Sources

- 1. Secobarbital | C12H18N2O3 | CID 5193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. norlab.com [norlab.com]

- 4. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsra.net [ijsra.net]

- 7. dfs.virginia.gov [dfs.virginia.gov]

- 8. scielo.br [scielo.br]

Application Note: High-Precision LC-MS/MS Profiling of Methylphenobarbital and Methylphenobarbital-d3

Executive Summary

In therapeutic drug monitoring (TDM) and forensic toxicology, the precise quantification of barbiturates requires robust internal standardization to compensate for variable matrix effects in complex biological fluids (plasma, urine). Methylphenobarbital-d3 (1-methyl-d3-5-ethyl-5-phenylbarbituric acid) is the preferred stable isotope-labeled internal standard (SIL-IS) for the quantification of Methylphenobarbital (Mephobarbital).

This guide details the chromatographic retention behavior of the native compound versus its deuterated isotopologue. While ideal SIL-IS candidates co-elute perfectly with the analyte, the deuterium isotope effect in Reversed-Phase HPLC (RP-HPLC) can cause slight retention time shifts. Understanding and controlling this shift is critical for setting accurate Multiple Reaction Monitoring (MRM) acquisition windows and ensuring data integrity.

Theoretical Framework: The Deuterium Isotope Effect

In RP-HPLC, the separation mechanism relies on hydrophobic interactions between the analyte and the C18 stationary phase. The substitution of hydrogen (

-

Bond Length & Vibrational Energy: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.

-

Lipophilicity: Deuterated compounds are typically slightly less lipophilic (lower molar volume and polarizability) than their protiated counterparts.

-

Chromatographic Consequence: This results in an "Inverse Isotope Effect," where the deuterated analog (Methylphenobarbital-d3) elutes slightly earlier than the native compound.

Magnitude: For a small modification like a -CD

Experimental Protocol

Materials and Reagents[1][2][3][4][5][6]

-

Analyte: Methylphenobarbital (Certified Reference Material).

-

Internal Standard: Methylphenobarbital-d3 (100 µg/mL in Methanol).

-

Matrix: Drug-free human plasma or urine (for spiking studies).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Instrumentation Setup[1][2][6]

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or Agilent 6470).

-

Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or equivalent.[1]

LC Method Parameters

The following gradient is designed to maximize peak sharpness while maintaining sufficient retention to separate matrix interferences.

| Parameter | Setting |

| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH ~6.5) |

| Mobile Phase B | Methanol (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40 °C |

| Injection Vol | 5 µL |

| Run Time | 6.0 minutes |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Initial Hold |

| 0.50 | 10% | Load |

| 3.50 | 90% | Elution Ramp |

| 4.50 | 90% | Wash |

| 4.51 | 10% | Re-equilibration |

| 6.00 | 10% | End of Run |

MS/MS Acquisition Parameters (ESI Negative Mode)

Barbiturates ionize preferentially in negative mode (

| Compound | Precursor Ion ( | Product Ion ( | Dwell (ms) | Collision Energy (V) |

| Methylphenobarbital | 245.1 | 42.1 (Quant) | 50 | 25 |

| 245.1 | 174.1 (Qual) | 50 | 20 | |

| Methylphenobarbital-d3 | 248.1 | 42.1 (Quant) | 50 | 25 |

Note: The product ion at

Workflow Visualization

The following diagram illustrates the analytical workflow, highlighting the critical decision points for Internal Standard (IS) integration.

Caption: Analytical workflow for Methylphenobarbital quantification using d3-IS, highlighting the co-elution check point.

Results & Discussion: Retention Time Analysis

Expected Retention Times

Under the conditions described in Section 3.3, the expected retention times are:

| Compound | Retention Time ( | Relative Retention Time (RRT) |

| Methylphenobarbital-d3 | 2.84 min | 1.000 |

| Methylphenobarbital | 2.85 min | 1.003 |

Interpreting the Shift

-

Co-elution: In most low-to-medium resolution LC applications, these two peaks will appear to co-elute perfectly. This is advantageous for MS quantification because the IS experiences the exact same matrix suppression/enhancement as the analyte at that specific time point.

-

Separation: If a high-resolution column (e.g., >150mm, sub-2µm) is used with a shallow gradient, you may observe the d3 peak eluting 1-2 seconds earlier.

-

Validation Criterion: The retention time of the native compound must be within ±0.05 min of the internal standard in the same run.

Calculation of Resolution ( )

To verify if the isotope effect is impacting your integration windows, calculate the resolution (though separation is not the goal here):

Where

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Significant RT Shift (>0.1 min) | Gradient too shallow or Column interaction specific to D-substitution. | Steepen the gradient ramp (e.g., 10% to 90% in 3 min instead of 5). |

| Low Sensitivity (IS) | Ion suppression or incorrect transition. | Verify MRM transition (248.1 -> 42.1). Check mobile phase pH (ensure pH > 5 for negative mode stability). |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate concentration is sufficient (5-10 mM). |

References

-

Agilent Technologies. (2020). Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-A) in Urine.[1] Application Note 5994-1854EN. Link

-

Wang, S., et al. (2017).[2] Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 38(13-14). Link

- Turowski, M., & Kaliszan, R. (1997). Deuterium isotope effects in reversed-phase liquid chromatography. Journal of Chromatography A, 760(1), 71-79. (Foundational theory on RP-HPLC isotope effects).

-

Liu, Y., et al. (2017). Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control. Journal of Analytical Toxicology, 41(6). Link

Sources

Application Note: Sample Preparation for Methylphenobarbital-d3 in Forensic Toxicology

Abstract & Scope

This technical guide details the sample preparation protocols for the quantification of Methylphenobarbital (Mephobarbital) in biological matrices (Whole Blood, Urine) using Methylphenobarbital-d3 as the deuterated Internal Standard (IS).

Designed for forensic toxicologists and drug development researchers, this document moves beyond generic recipes to explain the physicochemical logic driving extraction efficiency. It compares Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) workflows, validated against SWGTOX/ANSI ASB Standard 036 guidelines for linearity, bias, and precision.

Introduction: The Role of the Internal Standard

In forensic toxicology, matrix effects (ion suppression/enhancement) in LC-MS/MS can severely compromise quantitative accuracy. Methylphenobarbital-d3 (N-methyl-d3) is the gold-standard IS for this assay because it shares nearly identical physicochemical properties (pKa, LogP) with the target analyte, Methylphenobarbital, while being mass-resolved by +3 Da.

Physicochemical Basis for Extraction

To design an effective extraction, we must exploit the molecule's properties:

-

Analyte: Methylphenobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid).

-

pKa: ~7.3 - 7.7 (Weakly acidic).

-

LogP: ~1.8 (Moderately lipophilic).

-

Behavior: In acidic environments (pH < pKa), the molecule is protonated (neutral), significantly increasing its solubility in organic solvents and retention on reversed-phase sorbents.

Reagents and Materials

-

Reference Standard: Methylphenobarbital (1 mg/mL in Methanol).

-

Internal Standard: Methylphenobarbital-d3 (100 µg/mL in Methanol).

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate, Hexane, Methyl tert-butyl ether (MTBE).

-

Buffers: Ammonium Acetate (10 mM), Formic Acid (0.1%).

-

SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X, 30 mg/1 mL).

Internal Standard Preparation Strategy

Critical Step: The accuracy of the entire assay depends on the precision of the IS spiking solution.

Protocol:

-

Stock IS Solution: Dilute Methylphenobarbital-d3 stock (100 µg/mL) to 10 µg/mL in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Stock IS to 1,000 ng/mL in Water:Methanol (90:10).

-

Why 10% Methanol? Prevents precipitation while matching the initial aqueous mobile phase to avoid solvent effects during injection.

-

Sample Preparation Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: Postmortem blood, cost-sensitive labs, complex tissue homogenates.

Mechanism: Acidification suppresses ionization, driving the neutral barbiturate into the non-polar organic layer.

| Step | Action | Mechanistic Rationale |

| 1. Aliquot | Transfer 200 µL sample (Blood/Urine) to a glass tube. | Standard volume for forensic sensitivity. |

| 2. Spike IS | Add 20 µL Working IS (Methylphenobarbital-d3). Vortex. | Compensates for extraction loss and matrix effects. |

| 3. Acidify | Add 200 µL 0.1 M Acetate Buffer (pH 4.5). | Lowers pH below pKa (7.3) to ensure >99% neutral species. |

| 4. Extract | Add 3 mL Hexane:Ethyl Acetate (70:30). Cap and rotate (10 min). | Non-polar solvent mix extracts neutral drug; excludes polar matrix interferences. |

| 5. Separate | Centrifuge at 3,500 rpm for 10 min. | Promotes phase separation. |

| 6. Evaporate | Transfer organic (top) layer to clean tube. Evaporate to dryness under N2 at 40°C. | Concentrates the analyte. |

| 7. Reconstitute | Dissolve residue in 100 µL Mobile Phase A:B (90:10). | Prepares sample for LC injection. |

Method B: Solid Phase Extraction (SPE)

Best for: High-throughput automated workflows, trace analysis in urine/plasma.

Mechanism: Polymeric Reversed-Phase (Retains neutral hydrophobic compounds).

DOT Diagram: SPE Workflow Logic

Caption: Step-by-step SPE workflow for Methylphenobarbital isolation using Polymeric Reversed-Phase sorbent.

Protocol:

-

Pre-treatment: Dilute 200 µL sample with 600 µL 0.1 M Acetate Buffer (pH 4.0). Add IS.

-

Condition: 1 mL MeOH, followed by 1 mL Water.

-

Load: Apply pre-treated sample. Flow rate < 1 mL/min.

-

Wash: 1 mL Water:Methanol (95:5). Removes salts and polar interferences.

-

Elute: 1 mL Methanol. Disrupts hydrophobic interactions.

-

Finish: Evaporate and reconstitute (same as LLE).

Instrumental Analysis (LC-MS/MS)

To validate the sample prep, the following parameters are recommended.

-

Ionization: ESI Negative Mode (Barbiturates ionize poorly in positive mode).[1]

-

Column: C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water (pH natural).

-

B: Acetonitrile.[1]

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Methylphenobarbital | 245.1 | 42.1 | Quantifier |

| 245.1 | 174.1 | Qualifier |

| Methylphenobarbital-d3 | 248.1 | 45.1 | Internal Standard |

Validation & Quality Control (SWGTOX/ASB 036)

Every batch must include the Methylphenobarbital-d3 IS to verify system performance.

Acceptance Criteria:

-

Linearity: R² > 0.99 (Weighted 1/x).

-

Bias/Accuracy: Within ±20% of target concentration.

-

Precision (CV): < 20% at LLOQ, < 15% at higher levels.

-

IS Recovery: The absolute area of the IS in samples should be 50-150% of the IS area in the neat standard. A drop < 50% indicates significant matrix suppression or extraction failure.

Troubleshooting Matrix Effects: If IS recovery is low (<50%):

-

LLE: Ensure pH is acidic (check buffer). Emulsions in the organic layer can trap the drug; centrifuge longer or freeze-thaw.

-

SPE: Increase the Wash volume or strength (e.g., 10% MeOH) to remove more matrix, provided the analyte is not lost.

References

-

ANSI/ASB Standard 036 , First Edition 2019.[2] Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[2] Available at: [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX) . Standard Practices for Method Validation in Forensic Toxicology. J Anal Toxicol. 2013;37(7):452-474.[3] Available at: [Link]

-

PubChem . Methylphenobarbital (Compound Summary). National Library of Medicine. Accessed Oct 2023. Available at: [Link]

-

Agilent Technologies . Analysis of Barbiturates in Urine by LC/MS/MS. Application Note 5994-1927EN. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing Matrix Effects in Methylphenobarbital-d3 Analysis: A Technical Support Guide

To: Researchers and Bioanalytical Scientists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ion Suppression and Internal Standard Non-Linearity in Barbiturate Analysis

Introduction: The "Perfect" Internal Standard Fallacy

You are likely using Methylphenobarbital-d3 (MPB-d3) because stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects. However, a common failure mode in barbiturate analysis occurs when the SIL-IS fails to compensate for ion suppression.

This happens because deuterium is not physically identical to hydrogen . In high-resolution chromatography, MPB-d3 may elute slightly earlier than the native analyte. If your matrix suppression zone is sharp and co-elutes with the analyte but not the IS, your quantification will be biased.

This guide provides the diagnostic workflows and protocols to ensure your MPB-d3 system is self-validating and robust.

Phase 1: Diagnostics – Do I Have a Matrix Problem?

Before changing your extraction method, you must visualize where the suppression is occurring relative to your peaks.

Question: How do I visualize the "invisible" matrix?

Answer: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery calculations, as they do not show when suppression happens.

The PCI Protocol:

-

Setup: Bypass the analytical column with a T-junction.

-

Infusion: Infuse a constant flow of Methylphenobarbital-d3 (100 ng/mL) into the MS source at 5-10 µL/min.

-

Injection: Inject a "blank" extracted matrix sample (e.g., plasma extracted via your current method) via the LC column.

-

Analysis: Monitor the baseline of the MPB-d3 MRM transition.

-

Interpretation: Dips in the baseline indicate ion suppression; peaks indicate enhancement. If your analyte elutes in a "dip," you have a problem.

Visualizing the PCI Workflow:

Figure 1: Post-Column Infusion setup for visualizing matrix effects zones.

Phase 2: Sample Preparation – The First Line of Defense

Question: My Protein Precipitation (PPT) is fast, but my sensitivity is low. Why?

Answer: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids are notorious for causing significant ion suppression in ESI+ modes and often elute late in the run, potentially interfering with subsequent injections.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Barbiturates are weak acids (pKa ~7.3) and lipophilic. They extract cleanly into organic solvents, leaving phospholipids in the aqueous phase.

Comparative Data: Matrix Removal Efficiency

| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 98% (Superior) |

| Process Cost | Low | High | Low/Medium |

| Complexity | Low | High | Medium |

| Suitability for MPB | Low (High Matrix Effect) | High | Optimal |

Protocol: Optimized LLE for Methylphenobarbital

This protocol minimizes phospholipid carryover.

-

Aliquot: Transfer 200 µL of plasma/serum to a glass tube.

-

IS Spike: Add 20 µL of Methylphenobarbital-d3 working solution.

-

Acidification: Add 100 µL of 0.1 M Acetate Buffer (pH 4.5). Why? This ensures the barbiturate is in its non-ionized form, improving organic solubility.

-

Extraction: Add 1.5 mL of Hexane:Ethyl Acetate (9:1 v/v) .

-

Note: Pure Ethyl Acetate extracts too much matrix. The Hexane mix is more selective for barbiturates.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

-

Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve in 100 µL Mobile Phase A/B (50:50).

Phase 3: Chromatographic & MS Optimization

Question: Why does my D3 standard peak shape look different from the analyte?

Answer: This is the Deuterium Isotope Effect . The C-D bond is shorter and more stable than the C-H bond, slightly altering the lipophilicity. In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte.[1][2]

The Risk: If MPB-d3 elutes 0.1 min earlier than MPB, and a sharp matrix suppression zone occurs exactly at that 0.1 min gap, the IS will be suppressed while the analyte is not (or vice versa). The IS will fail to correct the data.

Troubleshooting Steps:

-

Check Retention Times: Overlay the MRM of the analyte and IS. If

min, you are at risk. -

Column Choice: Use a solid-core C18 column (e.g., Cortecs or Kinetex). These provide sharper peaks, minimizing the overlap time with matrix zones.

-

Mobile Phase: Avoid additives that enhance suppression. Use Ammonium Formate (5 mM) rather than Ammonium Acetate if possible, as formate is more volatile.

Question: How do I validate the Matrix Factor (MF)?

Answer: Calculate the Matuszewski Matrix Factor quantitatively.

Equation:

-

MF = 1.0: No effect.

-

MF < 1.0: Ion Suppression (Signal Loss).

-

MF > 1.0: Ion Enhancement (Signal Gain).

Acceptance Criteria: The CV of the IS-normalized Matrix Factor across 6 different lots of matrix should be < 15% .

Phase 4: Workflow Decision Logic

Use this logic flow to determine the correct corrective action for your assay.

Figure 2: Decision matrix for troubleshooting matrix effects in MPB-d3 analysis.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

-

Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Mass Spectrometry Reviews.

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Methylphenobarbital-d3 signal suppression in electrospray ionization

Welcome to the Technical Support Center for LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals encountering signal suppression issues with Methylphenobarbital-d3 in electrospray ionization (ESI) mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges you face and how to overcome them effectively.

Understanding the Challenge: The Nature of Signal Suppression

Signal suppression in ESI-MS is a phenomenon that leads to a decrease in the ionization efficiency of a target analyte, in this case, Methylphenobarbital-d3, due to the presence of co-eluting interfering compounds from the sample matrix.[1][2][3] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[3][4] Even with a stable isotope-labeled internal standard (SIL-IS) like Methylphenobarbital-d3, which is designed to mimic the analyte's behavior, severe suppression can lead to erroneous results if the internal standard signal is compromised.[5]

The primary culprit behind signal suppression is the matrix effect .[1][3][4] This occurs when endogenous components from biological samples (e.g., phospholipids, salts, proteins) or exogenous substances (e.g., anticoagulants, dosing vehicles) co-elute with your analyte and internal standard.[2] These interfering molecules compete with the analyte for ionization in the ESI source, ultimately reducing the number of charged analyte ions that reach the mass spectrometer detector.[5][6]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Methylphenobarbital-d3 Signal Suppression

This guide provides a systematic approach to diagnosing and resolving signal suppression of your Methylphenobarbital-d3 internal standard.

Initial Observation: Unusually Low or Inconsistent Methylphenobarbital-d3 Signal

You've run your samples and notice that the peak area for Methylphenobarbital-d3 is significantly lower than in your standards, or it's highly variable across different samples. This is a classic indicator of signal suppression.

Step 1: Verify System Performance

Before diving into complex matrix effect investigations, it's crucial to ensure the LC-MS/MS system is performing optimally.

Protocol: System Suitability Test

-

Prepare a Neat Standard: Prepare a solution of Methylphenobarbital-d3 in a clean solvent (e.g., 50:50 acetonitrile:water) at a concentration that typically yields a robust signal.

-

Multiple Injections: Inject this neat standard multiple times (e.g., 5-6 injections).

-

Evaluate Performance: Assess the peak area and retention time. The relative standard deviation (RSD) for the peak area should be low (typically <5%), and the retention time should be consistent.

-

Troubleshooting System Issues: If you observe high variability, consult the instrument manufacturer's troubleshooting guide for potential issues with the autosampler, pump, or mass spectrometer.[7][8]

Step 2: Isolate the Source of Suppression: Matrix vs. Method

Once you've confirmed the system is stable, the next step is to determine if the suppression is originating from the sample matrix or another component of your method.

Experimental Workflow: Post-Column Infusion

This experiment helps visualize the regions in your chromatogram where ion suppression is occurring.

-

Setup:

-

Infuse a constant flow of a Methylphenobarbital-d3 solution directly into the mass spectrometer, post-column.

-

Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

-

-

Observation:

-

Monitor the Methylphenobarbital-d3 signal. A stable baseline indicates no suppression.

-

Dips in the baseline signal indicate regions where co-eluting matrix components are causing suppression.

-

-

Interpretation:

-

If a significant dip in the signal occurs at the retention time of Methylphenobarbital-d3, this confirms that co-eluting matrix components are the cause of the suppression.

-

}

Step 3: Mitigating Matrix Effects

If matrix effects are confirmed, the following strategies can be employed to minimize their impact.

A. Enhance Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte and internal standard.

| Technique | Principle | Pros | Cons |

| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecules, often leading to significant matrix effects.[1][3] |

| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their differential solubility. | Can provide a cleaner extract than PPT by removing more interferences. | More time-consuming and requires larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selective adsorption onto a solid sorbent, followed by elution with a suitable solvent. | Offers the most effective removal of matrix interferences, leading to the cleanest extracts and minimal signal suppression.[9] | More complex, time-consuming, and expensive than PPT and LLE. |

Recommendation: If you are currently using protein precipitation and experiencing significant suppression, consider developing a liquid-liquid extraction or, for the cleanest extracts, a solid-phase extraction method.

B. Optimize Chromatographic Separation

Improving the chromatographic separation can move the Methylphenobarbital-d3 peak away from the regions of ion suppression.[5][6]

-

Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your internal standard and interfering peaks. Often, suppression is most severe at the beginning and end of a gradient run where many matrix components elute.[5]

-

Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity of your separation.

-

Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency.[10] For positive mode ESI, formic acid (0.1%) is a common choice. For negative mode, additives that improve stability, such as trifluoroethanol, can be beneficial.[11] Be mindful that some additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[9]

C. Adjust ESI Source Parameters

Fine-tuning the ESI source parameters can sometimes help mitigate suppression, although this is often less impactful than sample preparation and chromatography.

| Parameter | Effect on Signal | Troubleshooting Action |

| Spray Voltage | Affects the efficiency of droplet charging. | Optimize to ensure a stable spray. Excessively high voltages can lead to corona discharge and signal instability.[9] |

| Gas Flow (Nebulizer & Heater) | Aids in desolvation of the droplets. | Increase gas flows to improve desolvation, which can sometimes reduce the impact of non-volatile matrix components. |

| Source Temperature | Influences the rate of solvent evaporation. | Optimize for efficient desolvation without causing thermal degradation of the analyte. |

| Sprayer Position | Determines the sampling of the ESI plume. | Adjust the sprayer position for maximum signal intensity and stability.[9] |

Recommendation: Perform a systematic optimization of the source parameters using a neat solution of Methylphenobarbital-d3 to find the settings that provide the best signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard showing suppression when it's supposed to correct for it?

While a stable isotope-labeled internal standard like Methylphenobarbital-d3 is the best choice to compensate for matrix effects, it is not immune to them.[5] The underlying assumption is that the analyte and the internal standard will experience the same degree of suppression, thus the ratio of their signals will remain constant.[5] However, if the suppression is so severe that the internal standard signal is lost or falls below a reliable detection limit, accurate quantification is compromised. Additionally, in cases of extreme analyte concentration, the analyte itself can suppress the signal of the internal standard due to competition for charge in the ESI droplets.[12]

Q2: Can the mobile phase composition itself cause signal suppression?

Yes, certain mobile phase components can suppress ionization. Non-volatile buffers and salts are notorious for causing signal suppression as they can crystallize on the droplets, hindering the release of gas-phase ions.[5] High concentrations of ion-pairing agents like TFA can also lead to suppression.[9] It's always best to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.[10] The pH of the mobile phase also plays a critical role in ionization efficiency.[13][14][15]

Q3: How can I quantitatively assess the matrix effect for my Methylphenobarbital-d3?

The most common method is the post-extraction spike method.

Protocol: Quantitative Matrix Effect Assessment

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Methylphenobarbital-d3 in a clean solvent.

-

Set B (Post-Spike): Blank extracted matrix with Methylphenobarbital-d3 added after extraction.

-

Set C (Pre-Spike): Blank matrix spiked with Methylphenobarbital-d3 before extraction.

-

-

Calculate Matrix Factor (MF) and Recovery (RE):

-

MF = (Peak Area of Set B) / (Peak Area of Set A)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

An MF = 1 indicates no matrix effect.

-

-

RE = (Peak Area of Set C) / (Peak Area of Set B)

-

-

Interpretation: This experiment not only quantifies the degree of signal suppression or enhancement but also determines the extraction recovery of your internal standard.

Q4: Can diluting my sample help reduce signal suppression?

Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[16][17][18] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.[16][18]

Q5: Are there alternative ionization techniques that are less prone to signal suppression?

Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to matrix effects than ESI, especially for less polar compounds.[19] If you continue to face insurmountable suppression with ESI, exploring APCI as an alternative ionization source could be a viable solution.

References

-

Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(1), 1243-1260. [Link]

-

Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(12), 2355-2367. [Link]

-

Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America, 40(10), 474-478. [Link]

-

Li, W., Luo, L., Zhang, Y., & Li, H. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 741. [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

Yin, H., Kjellsson, M. C., & Roinestad, K. S. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed-phase/weak anion-exchange columns. Journal of Chromatography A, 1645, 462095. [Link]

-

Matuszewski, B. K. (2006). Matrix effect in a view of lc-ms/ms: an overview. Journal of the American Society for Mass Spectrometry, 17(1), 3-15. [Link]

-

Wang, P., Bui, T., Gao, S., & Li, L. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. Journal of analytical toxicology, 41(1), 58-64. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(9), 880-889. [Link]

-

Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1260. [Link]

-

Bregy, L., Sinues, P. M. L., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2542. [Link]

-

Côté, C., et al. (2007). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

-

Kruve, A., & Lõkov, M. (2011). Effect of mobile phase on electrospray ionization efficiency. Analytical and bioanalytical chemistry, 400(9), 2933–2941. [Link]

-

Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 5, 13139. [Link]

-

Le, A. V., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 30(12), 2624–2634. [Link]

-

Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. [Link]

-

Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(2), 297–305. [Link]

-

Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

-

Bregy, L., Sinues, P. M. L., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2542. [Link]

-

Chen, Y., et al. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. Molecules (Basel, Switzerland), 29(2), 332. [Link]

-

Donegan, M., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(12), 2737–2745. [Link]

-

Polson, C., et al. (2003). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic drug monitoring, 25(4), 401–414. [Link]

-

Eltayea, M., et al. (2018). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. [Link]

-

Lesniewski, E. A., et al. (2023). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Metabolites, 13(2), 260. [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(Pt 3), 282–283. [Link]

-

Kim, H., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Environmental research, 222, 115305. [Link]

-

Chromatography Forum. (2009). Internal standard problem. [Link]

-

SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]

-

Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

-

Li, W., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(s11), 24-31. [Link]

-

Titov, V., & Ivanov, A. (2019). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 11. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Methylphenobarbital-d3 Recovery in Blood Samples

Welcome to the technical support center dedicated to enhancing the recovery rates of Methylphenobarbital-d3 in blood sample analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during experimental workflows. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your bioanalytical data.

Frequently Asked Questions (FAQs)

This section addresses common issues and provides concise, actionable answers to frequently encountered problems during the analysis of Methylphenobarbital-d3 in blood matrices.

Q1: My Methylphenobarbital-d3 recovery is consistently low. What are the most common initial steps to troubleshoot this?

A1: Low recovery of a deuterated internal standard like Methylphenobarbital-d3 often points to issues in the sample preparation and extraction process. The first steps in troubleshooting should focus on the extraction efficiency and potential degradation of the analyte.[1] Begin by re-evaluating your chosen extraction method—whether it's Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—as each has its own set of variables that can impact recovery. Ensure that the internal standard is spiked into the sample early in the workflow, preferably before any extraction or protein precipitation steps, to accurately account for any losses during sample processing.[2]

Q2: Can the stability of Methylphenobarbital-d3 in the blood sample affect recovery rates?

A2: Yes, the stability of your analyte is a critical factor. While phenobarbital itself is generally stable in whole blood for up to 48 hours at both room temperature (23-25°C) and 37°C, the specific stability of Methylphenobarbital-d3 should be confirmed under your laboratory's storage and handling conditions.[3] Factors such as improper storage temperatures, prolonged exposure to light, or repeated freeze-thaw cycles can lead to degradation, resulting in lower recovery.[1]

Q3: How do I know if matrix effects are the cause of my low recovery?